molecular formula C43H53NO14 B601176 2'-Epi Docetaxel CAS No. 133577-33-0

2'-Epi Docetaxel

Cat. No. B601176
CAS RN: 133577-33-0
M. Wt: 807.9
InChI Key:
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Description

“2’-Epi Docetaxel” is a variant of Docetaxel . Docetaxel is a clinically well-established anti-mitotic chemotherapy medication used for the treatment of different types of cancer, including breast, ovarian, and non-small cell lung cancer .


Synthesis Analysis

The synthesis of Docetaxel involves complex processes. It is a semisynthetic form of paclitaxel, extracted from the needle of the European yew tree (Taxus baccata L) with higher efficacy than paclitaxel . The formulation of Docetaxel has been studied extensively, with efforts made to develop oral Docetaxel formulation to ease administration of the drug .


Molecular Structure Analysis

Docetaxel is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel . It reversibly binds to microtubulin with high affinity in a 1:1 stoichiometric ratio .


Chemical Reactions Analysis

Docetaxel exerts its cytotoxicity by binding to β-tubulin, stabilizing microtubule structures and inhibiting the depolymerization of microtubules with subsequent inhibition of cell growth .


Physical And Chemical Properties Analysis

Docetaxel is a tetracyclic diterpenoid is paclitaxel whose N-benzyloxycarbonyl group has been replaced by N-tert-butoxycarbonyl . There is also subsequent replacement at position 10 of an acetoxy group by a hydroxy group .

Scientific Research Applications

Cancer Therapy

2’-Epi Docetaxel is primarily used in oncology as a chemotherapeutic agent. It’s a semi-synthetic analogue of paclitaxel (Taxol) and is used to treat various cancers, including breast, ovarian, lung, and prostate cancer. Its mechanism involves stabilizing microtubules and preventing cell division, which is crucial in stopping cancer proliferation .

Drug Delivery Systems

Innovations in nanotechnology have led to the development of docetaxel-loaded nanocapsules and nanoparticles. These systems offer targeted drug delivery, controlled release, and improved bioavailability, which enhances the therapeutic potential of docetaxel while minimizing systemic toxicity .

Combination Therapy

2’-Epi Docetaxel is often used in combination therapy with other drugs to enhance its efficacy. For instance, it’s combined with trastuzumab for treating HER2-positive breast cancer, showing promising results in clinical trials .

Regenerative Medicine

The compound’s role in regenerative medicine is emerging, with studies exploring its use in targeted therapy and cellular regeneration. This is particularly significant in developing treatments that require precise cellular-level interventions .

Pharmacokinetics

Research in pharmacokinetics has focused on improving the solubility and delivery of 2’-Epi Docetaxel. Studies are ongoing to develop formulations that can be administered more effectively and with fewer side effects .

Biotechnology

In biotechnology , 2’-Epi Docetaxel is being studied for its molecular mechanisms in cancer cells, especially in relation to gene expression profiles and the impact of Helicobacter pylori infection on gastric cancer treatment outcomes .

Environmental Impact

The environmental impact of 2’-Epi Docetaxel is an area of concern, with research directed towards understanding the ecological consequences of its use and disposal. Efforts are being made to develop eco-friendly alternatives and disposal methods .

Industrial Applications

In the pharmaceutical industry , 2’-Epi Docetaxel is involved in the development of reference standards for quality control, method validation, and stability studies. It’s also used in identifying unknown impurities and assessing genotoxic potential .

Mechanism of Action

Safety and Hazards

Docetaxel has numerous toxic effects due to the ethanol and polysorbate . It may cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of damaging fertility and the unborn child .

Future Directions

The future of Docetaxel in cancer treatment continues to hold promise with the development of combination therapies, cytokine modulating therapies, and cellular therapies . There are ongoing investigations to identify and understand mechanisms of resistance .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32-,33-,35-,41+,42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZOTLJHXYCWBA-KWUUUEAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H53NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80928192
Record name 4-(Acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

807.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133577-33-0
Record name S-erythro-Taxotere
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133577330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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